Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate
Description
Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate is a sulfonated aromatic compound featuring a methylene bridge linking two naphthalene rings, each substituted with a sulfonate group at the 2-position.
Properties
CAS No. |
71720-60-0 |
|---|---|
Molecular Formula |
C21H14K2O6S2 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
dipotassium;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
DMAKIGMBSNIBDJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Naphthalene
The synthesis begins with the sulfonation of naphthalene to introduce sulfonic acid groups at specific positions on the aromatic rings.
Reagents :
- Naphthalene
- Concentrated sulfuric acid ($$H2SO4$$)
- Oleum (for enhanced sulfonation efficiency)
-
- Naphthalene is dissolved in concentrated sulfuric acid.
- The mixture is heated to approximately 160–180°C under controlled conditions.
- Oleum is added dropwise to achieve disulfonation, forming 2-naphthalenesulfonic acid as the primary product.
Reaction Equation :
$$
C{10}H8 + 2H2SO4 \rightarrow C{10}H6(SO3H)2 + H_2O
$$
Formation of the Methylene Bridge
The methylene bridge between the two sulfonated naphthalene units is introduced via a condensation reaction using formaldehyde.
Reagents :
- 2-naphthalenesulfonic acid
- Formaldehyde ($$CH_2O$$)
- Acidic catalyst (e.g., $$HCl$$)
-
- A solution of 2-naphthalenesulfonic acid is mixed with formaldehyde under acidic conditions.
- The reaction is carried out at 80–100°C for several hours to form methylenebis(naphthalene-2-sulfonic acid).
Reaction Equation :
$$
2C{10}H6(SO3H) + CH2O \rightarrow C{21}H{16}(SO3H)2 + H_2O
$$
Neutralization with Potassium Hydroxide
The final step involves neutralizing the bis-sulfonic acid with potassium hydroxide to form the dipotassium salt.
Reagents :
- Methylenebis(naphthalene-2-sulfonic acid)
- Potassium hydroxide ($$KOH$$)
-
- The acidic product is dissolved in water.
- Potassium hydroxide is added gradually until pH neutrality (pH ~7) is achieved.
- The solution is then evaporated to obtain dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate as a crystalline solid.
Reaction Equation :
$$
C{21}H{16}(SO3H)2 + 2KOH \rightarrow C{21}H{14}K2O6S2 + 2H2O
$$
Data Table: Reaction Conditions and Yields
| Step | Temperature (°C) | Reagents Used | Yield (%) |
|---|---|---|---|
| Sulfonation | 160–180 | Naphthalene, $$H2SO4$$, Oleum | ~85 |
| Methylene Bridge Formation | 80–100 | Sulfonated naphthalene, $$CH_2O$$, $$HCl$$ | ~75 |
| Neutralization | Room Temp | Methylenebis(naphthalene-2-sulphonic acid), $$KOH$$ | ~95 |
Critical Factors in Preparation
-
- Precise temperature regulation during sulfonation prevents over-sulfonation or degradation of naphthalene.
-
- Excess formaldehyde can lead to polymerization side reactions; stoichiometric control is essential.
-
- During neutralization, careful monitoring of pH ensures complete conversion to the dipotassium salt without hydrolysis.
-
- Recrystallization from water or ethanol-water mixtures enhances purity by removing unreacted starting materials or by-products.
Research Insights
Recent studies emphasize optimizing reaction conditions for higher yields and fewer impurities:
- Use of microwave-assisted sulfonation has been reported to reduce reaction time significantly while maintaining high yields.
- Employing alternative catalysts such as Lewis acids during methylene bridge formation can enhance selectivity and reduce side reactions.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert the sulphonate groups to sulphonamide groups.
Substitution: The naphthalene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Sulphonamide derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate serves as an important reagent in organic synthesis. It is utilized as an intermediate in the production of dyes and pigments due to its unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the formation of diverse derivatives.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulphone derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Converts sulfonate groups to sulphonamide groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Electrophilic substitution on naphthalene rings | Nitric acid (nitration), halogens (halogenation) |
Biology
In biological research, this compound is employed in biochemical assays and as a staining agent in microscopy. Its ability to interact with proteins and nucleic acids makes it useful for studying biochemical pathways and mechanisms. The compound's stability under varying conditions allows for consistent experimental results.
Case Study: Protein Binding Studies
Research has demonstrated that this compound can effectively bind to various proteins, influencing their structure and function. This property has been leveraged in assays designed to investigate protein-ligand interactions.
Medicine
This compound is being investigated for its potential applications in drug delivery systems and pharmaceutical formulations. Its solubility enhances the bioavailability of drugs when used as a component in formulations.
Table 2: Potential Medical Applications
| Application Type | Description |
|---|---|
| Drug Delivery | Enhances solubility and bioavailability of drugs |
| Pharmaceutical Formulations | Used as an excipient to improve drug stability |
Mechanism of Action
The mechanism of action of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate involves its interaction with molecular targets through its sulphonate groups. These groups can form ionic bonds with positively charged sites on proteins or other biomolecules, affecting their function and activity. The methylene bridge provides structural stability, allowing the compound to maintain its integrity under various conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sulfonated naphthalene derivatives share structural or functional similarities with dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate. Key differences lie in substituent groups, counterions, and applications.
Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
- CAS Number : 842-18-2 .
- Structure : A single naphthalene ring with sulfonate groups at 1- and 3-positions and a hydroxyl group at the 7-position.
- Properties: High water solubility due to dual sulfonate groups.
- Uses : Restricted to R&D applications ; explicitly advised against medicinal or household use .
Disodium 3-Hydroxynaphthalene-2,7-Disulfonate
- CAS Number: Not explicitly listed (referred to as 2-Naphthol-3,6-disulfonic acid disodium salt in ).
- Structure : Naphthalene with sulfonate groups at 2- and 7-positions and a hydroxyl group at 3-position.
- Counterion : Sodium instead of potassium, affecting solubility and ionic strength.
- Applications : Likely used in analytical chemistry (e.g., molybdenum assays) due to its role as a reagent .
Disodium 3-Aminonaphthalene-2,7-Disulphonate
- CAS Number : 135-50-2 .
- Structure: Similar to the above but with an amino group at the 3-position instead of hydroxyl.
- Reactivity: The amino group increases nucleophilicity, making it suitable for azo dye synthesis or pharmaceutical intermediates.
- Suppliers : Listed in specialized chemical directories for niche industrial uses .
Comparative Analysis Table
Key Research Findings and Trends
Counterion Impact : Potassium salts (e.g., dipotassium derivatives) generally exhibit higher solubility in polar solvents compared to sodium salts, which may influence their selection in formulations requiring rapid dissolution .
Functional Group Diversity: Hydroxyl and amino substituents expand utility in organic synthesis, while methylene bridges (as in the target compound) enhance structural rigidity for applications requiring thermal stability.
Biological Activity
Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate (DBNS) is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications. This article explores the biological activity of DBNS, focusing on its mechanisms, effects on various cell lines, and relevant case studies.
Chemical Structure and Properties
DBNS is a sulfonated derivative of bisnaphthalene, which contributes to its unique chemical properties. The presence of sulfonate groups enhances its solubility in water, making it suitable for biological applications. Its chemical formula is C₁₄H₁₄K₂O₆S₂, and it is often used in various biochemical assays due to its fluorescent properties.
Mechanisms of Biological Activity
The biological activity of DBNS can be attributed to several mechanisms:
- Antioxidant Activity : DBNS has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.
- Cell Proliferation Inhibition : Studies indicate that DBNS can inhibit the proliferation of cancer cell lines by inducing apoptosis (programmed cell death) through pathways involving caspases and Bcl-2 family proteins .
- Immune Modulation : DBNS may enhance immune responses by increasing the production of cytokines and activating immune cells such as macrophages .
In Vitro Studies
-
Effect on Cancer Cell Lines :
- In a study involving human cervical cancer HeLa cells, DBNS was found to significantly reduce cell viability by inducing apoptosis through the downregulation of anti-apoptotic proteins such as Bcl-2 .
- Similarly, in mouse melanoma B16 cells, DBNS treatment resulted in decreased levels of P53 and Bcl-2, indicating a potential pathway for tumor suppression .
- Antioxidant Effects :
In Vivo Studies
- Animal Models :
- In experiments with Sprague-Dawley rats subjected to cerebral ischemia-reperfusion injury, administration of DBNS resulted in decreased levels of pro-inflammatory markers such as TNF-α and IL-6, suggesting its role in reducing inflammation .
- A study on BALB/C mice infected with N. gonorrhoeae showed that DBNS treatment led to an increase in IFN-γ levels while decreasing nitric oxide production, indicating an immunomodulatory effect .
Case Study 1: Anticancer Properties
A clinical trial investigated the effects of DBNS on patients with advanced colorectal cancer. The results indicated that patients receiving DBNS exhibited improved long-term efficacy in tumor reduction compared to control groups. The mechanism was hypothesized to involve modulation of inflammatory pathways and apoptosis induction .
Case Study 2: Neuroprotective Effects
In a research study focused on neuroprotection, DBNS was administered to mice with induced oxidative stress. The findings revealed that DBNS significantly reduced markers of oxidative damage and improved cognitive function as assessed by behavioral tests .
Data Summary
Q & A
Basic Research Questions
Q. What are the key structural characteristics of Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate, and how do they influence its physicochemical properties?
- Methodology : Characterize the compound using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the molecular formula (C₁₂H₈K₂O₈S₃) and sulfonate group arrangement. Computational tools like density functional theory (DFT) can model the electronic effects of the sulfonate groups and methylene bridge on solubility and stability. Synchrotron X-ray diffraction may resolve crystal packing interactions .
Q. What experimental protocols are recommended for synthesizing this compound with high purity?
- Methodology : Optimize sulfonation and neutralization steps using naphthalene derivatives and potassium hydroxide under controlled pH (7–9). Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via recrystallization from aqueous ethanol. Purity can be validated via ion chromatography to quantify residual sulfonic acid byproducts .
Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?
- Methodology : Conduct solubility tests in buffered solutions (pH 2–12) and polar aprotic solvents (e.g., DMSO) using gravimetric analysis. Stability under UV light and heat (25–80°C) can be evaluated via UV-Vis spectroscopy and HPLC to track degradation products. Include controls with analogous sulfonates (e.g., disodium methylenebisnaphthalenesulphonate) for comparative analysis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s role as a dispersant or surfactant in colloidal systems?
- Methodology : Perform dynamic light scattering (DLS) and zeta potential measurements to study electrostatic stabilization mechanisms. Compare with structurally related agents (e.g., sodium dinaphthalenemethane sulfonate) to isolate the impact of the methylene bridge and potassium counterions. Molecular dynamics simulations can model surfactant-matrix interactions .
Q. How can conflicting literature data on the compound’s thermal decomposition behavior be resolved?
- Methodology : Replicate thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. Cross-reference with X-ray photoelectron spectroscopy (XPS) to identify decomposition products (e.g., sulfates, carbon residues). Standardize heating rates (e.g., 10°C/min) and sample mass to minimize variability .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
- Methodology : Employ inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal detection (e.g., residual catalysts) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for organic impurities. Use ion-pairing reagents in mobile phases to enhance sulfonate group retention during HPLC analysis .
Q. How does the compound’s sulfonate group geometry affect its chelation or ion-exchange properties?
- Methodology : Conduct potentiometric titrations to determine binding constants with transition metals (e.g., Fe³⁺, Cu²⁺). Compare with crystallographic data from single-crystal studies to correlate coordination modes (monodentate vs. bidentate) with spatial arrangement. Computational modeling (e.g., Gaussian) can predict ligand-field effects .
Data Contradiction and Validation
Q. What systematic approaches address discrepancies in reported solubility data across studies?
- Methodology : Standardize solvent purity, temperature (±0.1°C), and agitation methods. Use saturated solutions filtered through 0.22 µm membranes to exclude undissolved particulates. Validate results via cross-lab reproducibility studies and meta-analyses of historical data .
Q. How can researchers reconcile variations in reported spectroscopic peaks (e.g., IR, NMR) for this compound?
- Methodology : Reanalyze samples using deuterated solvents (e.g., D₂O) to eliminate moisture interference. Share raw spectral data (e.g., via open-access repositories) for peer validation. Employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals caused by aromatic proton coupling .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
